molecular formula C12H10N2O3 B8694112 (1-Methylpyrrol-2-yl)-(3-nitrophenyl)methanone

(1-Methylpyrrol-2-yl)-(3-nitrophenyl)methanone

Cat. No.: B8694112
M. Wt: 230.22 g/mol
InChI Key: DNYFQKUVLWRPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methylpyrrol-2-yl)-(3-nitrophenyl)methanone is an organic compound that belongs to the class of nitrobenzoyl derivatives. This compound is characterized by the presence of a nitro group attached to a benzoyl moiety, which is further connected to a pyrrole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, which is then subjected to a Friedel-Crafts acylation reaction with pyrrole to yield the desired compound . The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride as catalysts.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

(1-Methylpyrrol-2-yl)-(3-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-Methylpyrrol-2-yl)-(3-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (1-Methylpyrrol-2-yl)-(3-nitrophenyl)methanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to (1-Methylpyrrol-2-yl)-(3-nitrophenyl)methanone include other nitrobenzoyl derivatives and pyrrole-containing compounds. These include:

    Methyl 2-methyl-3-nitrobenzoate: Similar in structure but lacks the pyrrole ring.

    1-Methyl-2-(3-nitrobenzoyl)-1H-imidazole: Contains an imidazole ring instead of a pyrrole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

(1-methylpyrrol-2-yl)-(3-nitrophenyl)methanone

InChI

InChI=1S/C12H10N2O3/c1-13-7-3-6-11(13)12(15)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3

InChI Key

DNYFQKUVLWRPEU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

solubility

14.3 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-methylpyrrole (10.0 g, 123.0 mmol), 3-nitrobenzoyl chloride (68.47 g, 369 mmol), and triethylamine (17.14 ml, 123 mmol) in xylenes (150 ml) was refluxed for 40 h. Purification of the reaction mixture on a Florisil® column (hexane-acetone, 85:15) gave 2-(3-nitrobenzoyl)-1-methylpyrrole (13.0 g, 46%) as a solid. ##STR43##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
68.47 g
Type
reactant
Reaction Step One
Quantity
17.14 mL
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
150 mL
Type
solvent
Reaction Step One

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